3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine

Antiviral HIV Nucleoside Reverse Transcriptase Inhibitors

This DMT-protected 3'-fluoro-2',3'-dideoxythymidine synthon is engineered for automated DNA/RNA synthesizers. Unlike unprotected analogs, its 5'-O-DMT group ensures precise, stepwise incorporation, while the 3'-fluoro substitution confers exceptional nuclease resistance—critical for antisense and siRNA in vivo stability. Generic substitution is not viable. Procure the exact stereochemistry and reactivity your oligonucleotide projects demand.

Molecular Formula C31H31FN2O6
Molecular Weight 546.595
CAS No. 290371-78-7
Cat. No. B563765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine
CAS290371-78-7
Synonyms5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-3’-fluorothymidine; 
Molecular FormulaC31H31FN2O6
Molecular Weight546.595
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F
InChIInChI=1S/C31H31FN2O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3,(H,33,35,36)/t26-,27+,28+/m0/s1
InChIKeyDYWGIYQONVUVCS-UPRLRBBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine (CAS 290371-78-7): A Protected Nucleoside for Advanced Oligonucleotide Synthesis


3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine is a synthetic nucleoside analog belonging to the class of 3'-fluoro-2',3'-dideoxythymidine (FLT) derivatives. It features a 3'-fluoro modification on the deoxyribose sugar and a 5'-O-(4,4'-dimethoxytrityl) (DMT) protecting group. This compound serves as a key building block in solid-phase oligonucleotide synthesis, enabling the site-specific incorporation of 3'-fluoro-modified thymidine residues into DNA and RNA sequences. Its primary application lies in the preparation of modified oligonucleotides with enhanced nuclease resistance for therapeutic and diagnostic research.

Why Generic Substitution of 3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine is Not Advisable


The unique combination of the 3'-fluoro modification and the 5'-O-DMT protecting group in 3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine imparts distinct physicochemical and synthetic properties that are not replicated by close analogs. The 3'-fluoro atom confers enhanced metabolic stability and nuclease resistance to oligonucleotides [1], while the DMT group is essential for controlled stepwise chain elongation in solid-phase synthesis . Substitution with alternative 3'-modified nucleosides (e.g., 3'-azido) or unprotected analogs (e.g., 3'-fluoro-3'-deoxythymidine) would either compromise the stability of the resulting oligonucleotide or render the compound incompatible with standard automated DNA synthesizers. Therefore, for researchers requiring site-specific incorporation of a 3'-fluoro-modified thymidine with defined stereochemistry and synthetic utility, this compound is the precise reagent, and generic substitution is not a viable option.

Quantitative Differentiation of 3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine: Comparative Evidence Guide


Comparative Anti-HIV-1 Potency of FLT Versus AZT

While this compound is a protected precursor, the active moiety, 3'-fluoro-3'-deoxythymidine (FLT), demonstrates superior or equivalent anti-HIV-1 potency compared to the clinically established 3'-azido-3'-deoxythymidine (AZT). In a direct head-to-head study, FLT exhibited an EC50 of 0.0052 μM in MT4 cells, which is slightly better than or equal to that of AZT [1]. In H9 cells, FLT was threefold more potent than AZT [1]. This data supports the selection of FLT-based oligonucleotides for antiviral applications.

Antiviral HIV Nucleoside Reverse Transcriptase Inhibitors

Selectivity Index Advantage of FLT Over AZT

The selectivity index (SI), defined as the ratio of cytotoxic concentration to effective concentration, is a critical parameter for evaluating therapeutic window. In a direct comparison, FLT demonstrated a significantly higher SI than AZT in MT4 cells: >47,000 for FLT versus >33,000 for AZT [1]. This indicates that FLT is less cytotoxic relative to its antiviral potency, a key advantage for research applications where minimizing off-target effects is crucial.

Cytotoxicity Selectivity Index Nucleoside Analog Toxicity

Intracellular Accumulation of Active Triphosphate Metabolite

The efficacy of nucleoside analogs depends on their intracellular conversion to active triphosphate metabolites. FLT exhibits superior intracellular accumulation of its active triphosphate (FLTTP) compared to AZTTP. After a 12-hour exposure to 1.8 μM of each compound, the intracellular level of FLTTP was two- to threefold higher than that of AZTTP in MT4 cells [1]. This difference is further magnified in stimulated primary human lymphocytes, where FLTTP levels were four- to sixfold higher than AZTTP [1].

Pharmacokinetics Intracellular Metabolism Nucleoside Triphosphate

Kinetic Discrimination by Human Mitochondrial DNA Polymerase γ

A major limitation of many nucleoside reverse transcriptase inhibitors (NRTIs) is mitochondrial toxicity due to inhibition of human DNA polymerase γ. Pre-steady-state kinetic studies comparing the incorporation of FLT triphosphate (FLTTP) and dTTP by wild-type HIV-1 reverse transcriptase (RT) and human mitochondrial DNA polymerase γ (pol γ) revealed a differential discrimination. While pol γ could discriminate Ed4T-TP from dTTP 12,000-fold better than RT, the discrimination factor for FLT-TP was only 8.3-fold [1]. This indicates that FLTTP is a less selective inhibitor, explaining its observed hematologic toxicity [2].

Mitochondrial Toxicity DNA Polymerase Gamma Enzyme Selectivity

Enhanced Potency of 5'-O-Fatty Acyl Ester Derivatives

While the target compound is a protected nucleoside, its 5'-O-fatty acyl ester derivatives demonstrate significantly improved anti-HIV activity compared to the parent FLT and AZT. For example, the 5'-O-(12-thioethyldodecanoyl) derivative (8) exhibited an EC50 of <0.2 μM against cell-free virus, which is >4-fold more potent than FLT and >30-fold more potent than AZT [1]. This highlights the potential of modifying the 5'-position of the FLT scaffold to enhance antiviral efficacy.

Prodrug Antiviral Lipophilic Conjugates

Retention of Activity Against AZT-Resistant HIV-1 Strains

The emergence of drug-resistant viral strains is a major clinical challenge. FLT retains full antiviral activity against AZT-resistant HIV-1 strains, as demonstrated by the absence of cross-resistance in vitro [1]. This is a critical differentiator from AZT, which is compromised by common resistance mutations.

Drug Resistance HIV-1 NRTI

Optimal Research and Industrial Applications for 3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine


Synthesis of Nuclease-Resistant Oligonucleotides for Antisense and siRNA Therapeutics

The 3'-fluoro modification, when incorporated into oligonucleotides via this protected synthon, confers enhanced resistance to nucleolytic degradation, as demonstrated by the improved stability of fatty acyl FLT conjugates [1]. This property is critical for antisense oligonucleotides and siRNAs intended for in vivo applications, where prolonged circulation half-life is essential for therapeutic efficacy. The 5'-O-DMT group allows for seamless integration into automated solid-phase synthesizers .

Preparation of FLT-Based Prodrugs with Improved Bioavailability

The 5'-O-DMT protecting group can be selectively removed to expose a free 5'-hydroxyl group, which serves as a versatile handle for further conjugation. As evidenced by the >4-fold increase in antiviral potency of 5'-O-fatty acyl FLT derivatives [1], this compound is an ideal starting material for synthesizing prodrugs with enhanced cellular uptake and pharmacological properties. Researchers can leverage this synthon to create novel FLT conjugates for antiviral and anticancer research.

Investigating Mitochondrial Toxicity Mechanisms of NRTIs

The kinetic data showing that FLT triphosphate is a poor discriminator between HIV-1 RT and human mitochondrial DNA polymerase γ (only an 8.3-fold difference in discrimination) [1] makes this compound a valuable tool for studying NRTI-induced mitochondrial toxicity. Oligonucleotides incorporating FLT can be used to probe the effects of this modification on polymerase fidelity and mitochondrial DNA replication, contributing to the development of safer nucleoside analogs.

Development of Diagnostic Probes for Imaging Cell Proliferation

The 3'-fluoro-3'-deoxythymidine (FLT) core is a validated PET tracer (18F-FLT) for imaging tumor proliferation. This protected synthon can be used to prepare FLT-based imaging agents with tailored pharmacokinetics. The quantitative data showing higher intracellular accumulation of FLTTP compared to AZTTP supports its potential as a sensitive proliferation marker, as it is efficiently phosphorylated and retained in dividing cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.